L-345 vs. L-35: Direct Head-to-Head P50 Shift Potency in Human Red Cell Suspensions
In the seminal characterization study, L-345 and L-35 were directly compared for their ability to right-shift the oxygen dissociation curve of human red cell suspensions. At 0.1 mM, L-345 raised the P50 by 50%; at 0.2 mM, it raised the P50 2.5-fold. L-35, the 3,5-dichloro analog, acted more weakly than L-345 at matched concentrations, and could only achieve comparable effects when supplemented with inositol hexaphosphate (IHP) . This establishes L-345 as the intrinsically more potent single-agent effector.
| Evidence Dimension | P50 shift (rightward shift of oxygen dissociation curve) in human red cell suspensions |
|---|---|
| Target Compound Data | At 0.1 mM: +50% P50 increase. At 0.2 mM: 2.5-fold P50 increase. |
| Comparator Or Baseline | L-35 (2-[4-(3,5-dichlorophenylureido)phenoxy]-2-methylpropionic acid): acts more weakly; requires co-addition of inositol hexaphosphate to induce the same effects as L-345 alone. |
| Quantified Difference | L-345 is more potent than L-35 at matched concentrations; L-35 cannot achieve L-345-level effects as a single agent. |
| Conditions | Human red cell suspensions; Lalezari et al., Biochemistry 1990. |
Why This Matters
For experiments requiring maximal hemoglobin oxygen affinity reduction with a single agent, L-345 provides intrinsic potency that L-35 cannot match without auxiliary cofactors, ensuring cleaner experimental interpretation and lower effective working concentrations.
- [1] Lalezari I, Lalezari P, Poyart C, Marden M, Kister J, Bohn B, Fermi G, Perutz MF. New effectors of human hemoglobin: structure and function. Biochemistry. 1990 Feb 13;29(6):1515-23. doi: 10.1021/bi00458a024. PMID: 2334712. View Source
